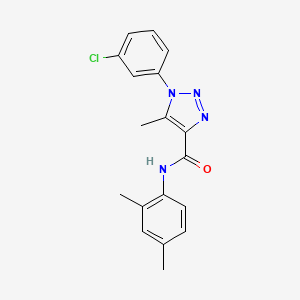
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as CTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTM is a triazole-based compound that exhibits unique properties, which make it a valuable tool in studying various biological processes.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its specificity for certain enzymes and biological processes. This makes it a valuable tool for studying these processes in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potential toxicity. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have cytotoxic effects on some cells, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. One area of interest is in the development of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide analogs with improved properties, such as increased specificity or reduced toxicity. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may be useful in combination with other drugs for the treatment of cancer or other diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide and its potential applications in scientific research.
合成法
The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with 2,4-dimethylphenylhydrazine to form 3-chloro-N-(2,4-dimethylphenyl)benzamide. This intermediate is then reacted with methyl isocyanate to yield 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is relatively straightforward and can be performed in a laboratory setting with standard equipment.
科学的研究の応用
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer. 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-7-8-16(12(2)9-11)20-18(24)17-13(3)23(22-21-17)15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMDHNWOZWHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)
![3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2790927.png)
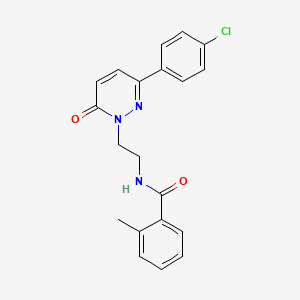
![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)
![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)
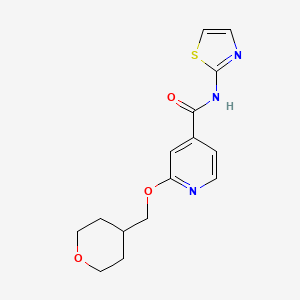
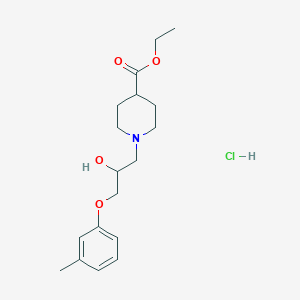
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
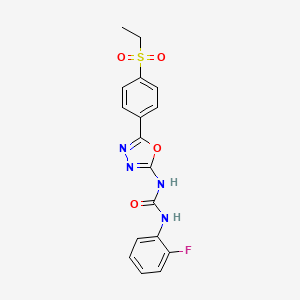
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
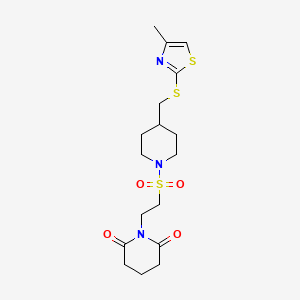
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)